molecular formula C4H2BrNO2S B12329749 5-Bromoisothiazole-4-carboxylic acid

5-Bromoisothiazole-4-carboxylic acid

Cat. No.: B12329749
M. Wt: 208.04 g/mol
InChI Key: GMMFYUDMEHZZSJ-UHFFFAOYSA-N
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Description

5-Bromoisothiazole-4-carboxylic acid is a high-value brominated heterocyclic compound that serves as a multifunctional synthetic intermediate in organic and medicinal chemistry research. The presence of both a bromine atom and a carboxylic acid functional group on the isothiazole core makes it a versatile scaffold for constructing more complex molecules via cross-coupling reactions and functional group transformations . Isothiazole carboxylic acids, in general, have demonstrated significant research value due to their wide range of biological activities. Related structures have been studied for their potential as anticancer agents, and others have shown useful anti-inflammatory, anti-HIV, and hypolipidemic activities in research settings . The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, allowing researchers to introduce diverse aryl, heteroaryl, or alkyl substituents. Simultaneously, the carboxylic acid group can be readily converted into amides, esters, or reduced to alcohols, providing extensive opportunities for molecular diversification and structure-activity relationship (SAR) studies . As a specialized building block, it is particularly useful for researchers in drug discovery programs aimed at developing new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. For specific storage and handling information, please refer to the provided Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2BrNO2S

Molecular Weight

208.04 g/mol

IUPAC Name

5-bromo-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)1-6-9-3/h1H,(H,7,8)

InChI Key

GMMFYUDMEHZZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1C(=O)O)Br

Origin of Product

United States

Reactivity and Transformational Chemistry of 5 Bromoisothiazole 4 Carboxylic Acid

The isothiazole (B42339) ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, exhibits a unique electronic profile that dictates its reactivity. The presence of a bromine atom at the C-5 position and a carboxylic acid group at the C-4 position on this ring system introduces a rich and complex chemical behavior, making 5-bromoisothiazole-4-carboxylic acid a versatile building block in synthetic chemistry.

Advanced Derivatization Strategies for 5 Bromoisothiazole 4 Carboxylic Acid

Design and Synthesis of Structurally Diverse Isothiazole (B42339) Derivatives

The rational design of novel isothiazole derivatives from 5-bromoisothiazole-4-carboxylic acid hinges on strategic modifications of its core structure to explore new chemical space and modulate physicochemical properties. Key strategies involve functionalization of the carboxylic acid group and substitution of the bromine atom.

Amide and Ester Formation: The carboxylic acid moiety is readily converted into a wide array of amides and esters. This is typically achieved by first activating the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents like HATU or EDC) followed by reaction with a diverse selection of amines or alcohols. This approach allows for the introduction of various substituents, influencing properties such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, creating a series of cinnamamide (B152044) derivatives has been shown to yield compounds with significant antifungal activities. acs.org

Cross-Coupling Reactions: The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino groups. This method is a powerful tool for generating extensive structural diversity. For example, the arylation of isothiazoles has been investigated to produce various arylisothiazole products. mdpi.com The combination of amide/ester formation with cross-coupling reactions allows for a combinatorial approach to rapidly build libraries of structurally diverse molecules. A representative scheme for this diversification is shown below.

Scheme 1: General strategy for the diversification of this compound.

A chemical reaction scheme showing a central this compound molecule. Two arrows point away from it. The top arrow points to a reaction labeled 'Amide/Ester Formation (R-NH2 or R-OH)' resulting in a molecule where the carboxylic acid is replaced by an amide or ester group. The bottom arrow points to a reaction labeled 'Cross-Coupling (e.g., Suzuki)' resulting in a molecule where the bromine atom is replaced by an 'R' group.

An example of this strategy is the synthesis of isothiazole-thiazole derivatives, which have shown potent fungicidal activity. nih.gov By reacting the isothiazole core with different thiazole (B1198619) moieties, researchers have been able to fine-tune the biological activity of the resulting compounds. nih.gov

Table 1: Examples of Synthesized Isothiazole Derivatives and their Biological Activities

Compound ClassSynthetic StrategyKey ReagentsObserved ActivityReference
Isothiazole-Thiazole HybridsAmide coupling followed by further heterocycle formation3,4-Dichloroisothiazoles, Thiazole precursorsFungicidal against Pseudoperonospora cubensis nih.gov
Isothiazole-based CinnamamidesAmide couplingCinnamoyl chloride, MorpholineFungicidal against Pseudoperonspera cubensis acs.org
4-Arylisothiazoles(3+2)-Heterocyclizationα,β-Unsaturated aldehydes, Ammonium (B1175870) thiocyanateFungicide detoxification inhibitors thieme-connect.com

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry by maximizing atom and step economy. nih.gov The this compound scaffold is well-suited for incorporation into several types of MCRs, primarily leveraging the reactivity of its carboxylic acid group.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs. nih.gov In a Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By using this compound as the acidic component, a diverse library of derivatives can be generated by varying the other three components. rug.nl This approach rapidly introduces multiple points of diversity around the isothiazole core.

Similarly, in the Passerini reaction, an aldehyde (or ketone), a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. nih.gov Employing this compound in this reaction yields derivatives where the isothiazole moiety is linked to the newly formed scaffold via an ester bond. These products can serve as valuable intermediates for further transformations. The ability to generate complex and diverse drug-like libraries efficiently makes MCRs an attractive strategy. rug.nl

Table 2: Potential Multi-Component Reactions with this compound

Reaction NameComponentsResulting ScaffoldPotential for Diversity
Ugi Reaction (U-4CR)This compound, Aldehyde, Amine, Isocyanideα-(5-Bromoisothiazole-4-carboxamido) carboxamideHigh (3 variable components)
Passerini Reaction (P-3CR)This compound, Aldehyde/Ketone, Isocyanideα-(5-Bromoisothiazole-4-carbonyloxy) carboxamideHigh (2 variable components)
Biginelli-type ReactionAldehyde, Urea/Thiourea, β-ketoester (modified for carboxylic acid input)Dihydropyrimidinone derivativesModerate (requires modification of standard protocol)

Construction of Chemical Libraries of Isothiazole-Containing Compounds for High-Throughput Screening

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify new bioactive leads. The this compound scaffold is an excellent starting point for library synthesis due to its two orthogonal points of diversification.

A combinatorial approach can be used to rapidly generate a large library of analogues. This involves creating two sets of building blocks: a diverse collection of amines/alcohols for derivatizing the carboxylic acid and a diverse set of boronic acids/esters (for Suzuki coupling) or other organometallic reagents for functionalizing the C5-bromo position.

Library Synthesis Workflow:

Parallel Amide/Ester Synthesis: this compound is reacted with a library of amines or alcohols in a multi-well plate format to produce a set of C4-functionalized intermediates.

Parallel Cross-Coupling: Each of the resulting amides/esters is then subjected to a parallel cross-coupling reaction with a library of boronic acids or other coupling partners to modify the C5 position.

Purification and Characterization: The resulting final products are purified, often using automated mass-directed liquid chromatography, and their purity and identity are confirmed. nih.gov

This two-step diversification strategy allows for the exponential growth of the compound library. For example, reacting the initial scaffold with 50 different amines and then reacting each of those products with 50 different boronic acids would theoretically yield a library of 2,500 distinct compounds. Such libraries, containing structurally diverse yet related isothiazole derivatives, are invaluable for screening against various biological targets to uncover novel structure-activity relationships (SAR). thieme-connect.comnih.gov

Spectroscopic and Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Bromoisothiazole-4-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two key signals. A singlet corresponding to the single proton on the isothiazole (B42339) ring (H-3) would be observed. The acidic proton of the carboxylic acid (–COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, though its position can be influenced by solvent and concentration. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid, which typically resonates in the 165–185 ppm range. libretexts.org The three distinct carbon atoms of the bromoisothiazole ring would also produce signals, the chemical shifts of which are influenced by the attached bromine atom and the heterocyclic nature of the ring.

2D Correlation Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for unambiguous assignments. nih.govwalisongo.ac.id HSQC correlates the signal of the isothiazole proton (H-3) directly to its attached carbon (C-3). walisongo.ac.id HMBC reveals longer-range couplings (over 2-3 bonds), which would be critical for assigning the quaternary carbons (C-4 and C-5) and the carbonyl carbon by showing their correlations to the H-3 proton. walisongo.ac.id

Table 1: Expected NMR Spectral Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
-COOH> 12Broad SingletChemical shift is concentration and solvent dependent. libretexts.org
H-3~8-9SingletThe single proton on the isothiazole ring.
¹³C NMR
C=O165 - 185-Carbonyl carbon of the carboxylic acid. libretexts.org
C3, C4, C5110 - 160-Isothiazole ring carbons. Assignments confirmed by 2D NMR.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group.

Key expected absorption bands include:

A very broad O–H stretching band, typically found in the 2500–3300 cm⁻¹ region, which is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.orgechemi.com

A strong and sharp C=O (carbonyl) stretching band, expected between 1710 and 1760 cm⁻¹. For a closely related isomer, 3-bromoisothiazole-5-carboxylic acid, this stretch was observed at 1719 cm⁻¹. mdpi.com

A C–O stretching vibration, typically seen in the 1200-1300 cm⁻¹ range.

Stretching vibrations associated with the C=C and C=N bonds within the isothiazole ring. vscht.cz

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO–H Stretch2500 - 3300Strong, Very Broad
CarbonylC=O Stretch1710 - 1760Strong, Sharp
Carboxylic AcidC–O Stretch1200 - 1300Medium
Isothiazole RingC=N / C=C Stretches1400 - 1600Medium to Weak

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups). The primary chromophore in this compound is the isothiazole ring system. This technique is valuable for confirming the integrity of the heterocyclic ring. mdpi.com For a similar compound, 3-bromoisothiazole-5-carboxylic acid, the maximum absorption (λmax) was reported at 284 nm in dichloromethane, which supports the presence of an intact isothiazole ring. mdpi.com A similar absorption profile would be expected for this compound, arising from the n→π* and π→π* electronic transitions within the conjugated system.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula (C₄H₂BrNO₂S for the target compound). nih.gov This is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

Isotopic Pattern: A key diagnostic feature in the mass spectrum of this compound would be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will exhibit two peaks of almost equal intensity (M⁺ and M⁺+2), definitively indicating the presence of a single bromine atom in the molecule. mdpi.commdpi.com

Ionization Techniques: Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to analyze the molecule while minimizing fragmentation, allowing for clear observation of the molecular ion. mdpi.com

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound (C₄H₂BrNO₂S)

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺223.9066225.9045~1:1
[M-H]⁻221.8909223.8889~1:1

Chromatographic Techniques for Separation, Analysis, and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, analyzing its purity, and performing quantitative measurements.

Gas chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar and non-volatile compounds like carboxylic acids. d-nb.info To make this compound amenable to GC analysis, a chemical derivatization step is required to increase its volatility. sigmaaldrich.com This typically involves converting the polar carboxylic acid group into a less polar and more volatile ester. d-nb.info

Common derivatization strategies include:

Alkylation: Converting the acid to a methyl ester using reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane, or to a benzyl (B1604629) ester using benzyl bromide. d-nb.infochromforum.org

Silylation: Reacting the acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com

Once derivatized, the resulting ester can be readily separated and quantified using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte peak. d-nb.info

Table 4: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization ReagentDerivative FormedKey Advantages
(Trimethylsilyl)diazomethaneMethyl EsterEffective for methylation. chromforum.org
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) EsterCommon and effective for forming volatile silyl (B83357) esters. sigmaaldrich.com
4-t-butylbenzyl bromide4-t-butylbenzyl esterCan enhance MS detection by producing stable cations. d-nb.info
BF₃/MethanolMethyl EsterA classic method for esterification. d-nb.info

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in various mixtures. The development of a robust HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the target analyte from any impurities or starting materials. nih.govresearchgate.net A stability-indicating method is particularly valuable, as it can resolve the main compound from its potential degradation products. researchgate.netnih.gov

Method development typically begins with selecting an appropriate stationary phase, with reversed-phase columns like C8 or C18 being common choices for polar organic molecules. nih.govresearchgate.net The mobile phase, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention time and peak shape. nih.govresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netnih.gov Validation encompasses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a matrix with a known quantity of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

While a specific validated method for this compound is not detailed in the provided literature, the following table illustrates typical validation parameters for an HPLC analysis of a carboxylic acid compound.

Validation ParameterTypical SpecificationExample Result
ColumnReversed-phase C18 or C8Waters X-Bridge™ C18 (50 x 4.6 mm, 3.5 µm) nih.gov
Mobile PhaseBuffered Acetonitrile/Water GradientAcetonitrile and 0.1% Orthophosphoric Acid in Water nih.gov
Flow Rate0.8 - 1.2 mL/min1.0 mL/min researchgate.net
DetectionUV at 220-260 nmUV at 256 nm nih.gov
Linearity (r²)> 0.998> 0.999 nih.gov
Accuracy (% Recovery)98 - 102%98 - 102% nih.gov
Precision (% RSD)< 2%Within-day and between-day precision < 5% nih.gov
Limit of Quantification (LOQ)Analyte-specific0.2 µg/mL nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry. silicycle.comrjpbcs.com Its primary applications for this compound include monitoring the progress of a synthesis reaction and making a preliminary assessment of product purity. silicycle.comlibretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. silicycle.comnih.gov Alongside the reaction mixture, spots of the starting material and a "co-spot" (containing both starting material and reaction mixture) are also applied. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. rjpbcs.com

For instance, in the synthesis of a related compound, 3-bromoisothiazole-5-carboxylic acid, the reaction was monitored by TLC until the starting material was consumed. mdpi.com The progress is visualized, often under a UV lamp where UV-active compounds appear as dark spots on a fluorescent background. nih.gov The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. In the synthesis of an isomer, an Rf of 0.20 was reported using tert-butyl methyl ether as the eluent. mdpi.com

ParameterDescriptionExample
Stationary PhaseThe adsorbent solid phase.Silica gel with fluorescent indicator F254. silicycle.com
Mobile Phase (Eluent)The solvent that moves up the plate.tert-Butyl methyl ether (t-BuOMe). mdpi.com
ApplicationSpotting technique for samples.Three lanes: Starting Material, Co-spot, Reaction Mixture.
VisualizationMethod to see the separated spots.UV lamp (254 nm). nih.gov
AnalysisComparing spots to determine reaction completion.Disappearance of starting material spot and appearance of product spot. libretexts.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. ucalgary.ca This data is crucial for confirming that the empirical formula of the synthesized compound matches its theoretical composition, thereby providing strong evidence of its identity and purity. mdpi.com

The molecular formula for this compound is C₄H₂BrNO₂S. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis of a pure sample should closely match these theoretical percentages. A study on the closely related isomer, 3-bromoisothiazole-5-carboxylic acid (which has the same molecular formula), reported experimental values that aligned with the theoretical composition, confirming the successful synthesis of the target structure. mdpi.com

The comparison between theoretical and experimental values is presented below.

ElementTheoretical % (for C₄H₂BrNO₂S)Experimental % (found for isomer) mdpi.com
Carbon (C)23.09%22.75%
Hydrogen (H)0.97%0.96%
Nitrogen (N)6.73%7.08%
Sulfur (S)15.41%Not Reported

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid. researchgate.net This technique provides definitive proof of a molecule's constitution by mapping the atomic positions, bond lengths, and bond angles in the crystal lattice. nih.govnih.gov If suitable single crystals of this compound can be grown, this analysis would unequivocally confirm the connectivity of the atoms and the planarity of the isothiazole ring.

The analysis of a compound by X-ray crystallography yields a set of specific data that describes the crystal's structure. researchgate.net While a crystal structure for this compound is not available in the searched literature, the following table shows the crystallographic parameters that would be determined in such an analysis, using data from a different brominated heterocyclic compound as a representative example. researchgate.net

ParameterDescriptionRepresentative Data Example researchgate.net
Crystal SystemA grouping of crystal structures based on their axial systems.Triclinic
Space GroupDescribes the symmetry of the crystal.P-1
a, b, c (Å)The lengths of the unit cell edges.a = 11.8333(6), b = 12.8151(6), c = 17.1798(8)
α, β, γ (°)The angles between the unit cell edges.α = 77.317(4), β = 74.147(4), γ = 66.493(5)
Volume (ų)The volume of the unit cell.2280.0(2)
ZThe number of formula units per unit cell.1

Computational Chemistry and Mechanistic Investigations of 5 Bromoisothiazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of molecules. These methods can elucidate the distribution of electrons within the 5-Bromoisothiazole-4-carboxylic acid molecule, which in turn governs its stability and reactivity.

Key parameters that could be determined for this compound through DFT calculations include:

Electron Density Distribution: Mapping the electron density would identify the most electron-rich and electron-deficient areas of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting positive (electrophilic) and negative (nucleophilic) regions, thereby predicting how the molecule will interact with other reagents.

While specific studies on this compound are not prominent, the application of DFT to understand reactivity in isothiazole (B42339) rings has been noted as a valuable approach. For instance, DFT can be used to calculate electron density maps to identify reactive sites, such as the C-4 position in isothiazole rings, and use descriptors like HOMO-LUMO gaps to predict stability.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound (Note: This table is illustrative and based on general principles, as specific published data is unavailable.)

Computational ParameterPredicted Value/InformationSignificance for Reactivity
HOMO Energy -7.2 eVIndicates electron-donating capability.
LUMO Energy -1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eVSuggests high kinetic stability.
Dipole Moment ~3.5 DIndicates a polar molecule, affecting solubility and intermolecular interactions.
Mulliken Atomic Charges C4: positive; N2, O(carboxyl): negativePredicts sites for nucleophilic (C4) and electrophilic attack.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for tracing the step-by-step pathway of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.

For a given reaction involving this compound, computational methods can map out the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. By exploring the PES, chemists can identify the most likely path a reaction will follow from reactants to products. This involves locating energy minima, which correspond to stable intermediates, and saddle points, which represent transition states. For example, in a substitution reaction at the C5 position, modeling could reveal whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving a stable intermediate.

The transition state is the highest energy point along the lowest energy reaction pathway. Its structure is fleeting and cannot be isolated experimentally, but it can be precisely characterized using computational methods. By determining the geometry and energy of the transition state, the activation energy (Ea) of the reaction can be calculated. The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process.

For this compound, this analysis would be invaluable in understanding reactions such as nucleophilic aromatic substitution, where the bromine atom is displaced, or reactions involving the carboxylic acid group.

Conformational Analysis and Molecular Dynamics Simulations

While this compound has a relatively rigid isothiazole ring, the carboxylic acid group can rotate. Conformational analysis would involve calculating the energy associated with the rotation around the C4-C(OOH) bond to identify the most stable (lowest energy) conformation. This preferred geometry influences the molecule's packing in a crystal lattice and its interaction with biological targets.

Molecular dynamics (MD) simulations could provide further insights by simulating the movement of the molecule over time. acs.org An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds involving the carboxylic acid group. Such simulations are computationally intensive but offer a dynamic picture of molecular behavior that static calculations cannot provide. acs.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. The core principle of QSAR is to correlate variations in the physicochemical properties of a series of compounds with their biological activity or chemical reactivity using statistical models.

A QSAR study involving this compound would typically involve:

Dataset Assembly: A series of analogues would be synthesized, modifying specific parts of the molecule (e.g., changing the halogen at C5, or modifying the carboxylic acid to an ester or amide).

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed activity or reactivity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and not a result of chance correlation.

While no specific QSAR studies for this compound are documented in the searched literature, the methodology is widely applied to heterocyclic compounds to guide the design of new molecules with enhanced properties. For instance, QSAR studies on other heterocyclic scaffolds have successfully used descriptors like van der Waals volume and electronic parameters to predict antimycobacterial activity.

Advanced Applications of 5 Bromoisothiazole 4 Carboxylic Acid in Diverse Chemical Sciences

Role as a Key Synthetic Intermediate in Complex Molecule Construction

5-Bromoisothiazole-4-carboxylic acid possesses two key functional groups—a bromine atom and a carboxylic acid—attached to a stable heterocyclic ring. This combination makes it a potentially valuable building block for the synthesis of more complex molecules. Isothiazoles, in general, are recognized as important synthetic intermediates. mdpi.commedwinpublishers.com

The reactivity of this compound can be anticipated at two primary sites:

The Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification, amidation, or conversion to an acyl chloride. This allows for the attachment of a wide variety of other molecular fragments, a common strategy in the development of new pharmaceutical agents and functional materials. For instance, the synthesis of various carboxamide derivatives from related isothiazole (B42339) carboxylic acids has been reported as a key step in creating biologically active molecules. mdpi.com

The Bromo Group: The bromine atom at the 5-position can potentially be displaced or participate in cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds, and such reactions have been successfully applied to other halo-isothiazoles to introduce aryl or other organic groups. mdpi.com

While direct, published examples of multi-step syntheses starting from this compound are scarce, its structure is analogous to other multifunctional heterocyclic compounds that serve as crucial intermediates in organic synthesis. youtube.comnih.gov The dual functionality allows for sequential or orthogonal chemical modifications, providing a route to highly functionalized isothiazole derivatives.

Applications in Ligand Design for Coordination Chemistry

The use of heterocyclic carboxylic acids as ligands for metal ions is a cornerstone of coordination chemistry, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. sibran.rursc.org These materials are of great interest for their applications in catalysis, gas storage, and magnetism.

The this compound molecule has the necessary features to act as a ligand. The carboxylate group is an excellent metal-binding site, and the nitrogen atom of the isothiazole ring could also potentially coordinate to a metal center, allowing it to act as a bidentate or bridging ligand. Carboxylic acid ligands are known to form strong coordination bonds with a wide range of metal ions, and their ability to be deprotonated allows them to balance the charge of metal cations, facilitating the formation of stable, neutral frameworks. nih.gov

Although specific metal complexes of this compound are not described in the reviewed literature, the synthesis of coordination polymers from other thiazole (B1198619) and carboxylic acid-based ligands is well-established. nih.govacs.org It is plausible that this compound could be used to create novel coordination compounds, where the electronic properties could be tuned by the electron-withdrawing nature of the isothiazole ring and the bromo substituent.

Metal complexes derived from heterocyclic ligands often exhibit catalytic activity. rsc.orgacs.org The properties of the metal center are modulated by the electronic and steric environment of the ligand, which can enhance reactivity and selectivity in catalytic cycles. For example, thiazole-based metal complexes have been developed as effective catalysts for the synthesis of other organic molecules. acs.org

Integration into the Development of Novel Materials

The unique electronic properties and rigid structure of heterocyclic compounds make them attractive components for advanced materials. medwinpublishers.com

There is currently no specific information available on the incorporation of this compound into polymer structures. In principle, it could be used as a monomer or as a functional side group. The carboxylic acid could be converted to a polymerizable group (like an acrylate) or used in condensation polymerization with diols or diamines to integrate the isothiazole ring into a polymer backbone.

Isothiazoles and particularly their thiazole cousins are being explored for applications in optoelectronics. researchgate.net Thiazole-containing molecules have been investigated as components of organic semiconductors, fluorescent dyes, and materials for organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov These applications stem from their stable, π-conjugated electronic systems. The photophysical properties of such materials can often be tuned by adding different functional groups to the heterocyclic core. rsc.org

Furthermore, the ability of the carboxylic acid group to form strong and directional hydrogen bonds makes this compound a potential building block for creating supramolecular assemblies. sibran.ruresearchgate.net These ordered, non-covalent structures are of interest in areas like crystal engineering and sensor technology. While the potential exists, specific research into the material applications of this compound has not yet been reported.

Q & A

Q. What are the standard synthetic routes for 5-Bromoisothiazole-4-carboxylic acid?

The synthesis typically involves the nitrosative hydrolysis of carboxamide precursors. For example, reacting 3-bromoisothiazole-5-carboxamide with sodium nitrite (NaNO₂, 4 equiv.) in trifluoroacetic acid (TFA) at 0°C yields the carboxylic acid in 95% efficiency. Alternative routes using concentrated H₂SO₄ at higher temperatures (100°C) are less efficient (39% yield), highlighting the importance of solvent and temperature control .

Q. How is the structure of this compound confirmed after synthesis?

Characterization involves multi-spectroscopic techniques:

  • ¹³C NMR : Identifies carbonyl carbon shifts (e.g., 163.1 ppm for carboxylic acid vs. 160.7 ppm for the precursor carboxamide) .
  • FTIR : Detects ν(C=O) stretches (1736 cm⁻¹ for carboxylic acid vs. 1672 cm⁻¹ for amide) and broad ν(O-H) stretches (2926 cm⁻¹) .
  • UV-vis : Confirms isothiazole ring integrity (λmax ~284–298 nm) .
  • Elemental analysis : Validates molecular formulas (e.g., C₄H₂BrNO₂S) .

Q. What are the known biological activities of this compound derivatives?

Derivatives exhibit anti-HIV, hypolipidemic, and anti-inflammatory properties. For instance, 3-benzyloxyisothiazole-4/5-carboxylic acids show antiviral activity, while phenoxy derivatives demonstrate lipid-lowering effects. These activities correlate with functional group modifications (e.g., carboxamide vs. carboxylic acid substituents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

  • Solvent selection : TFA at 0°C achieves 95–99% yield, avoiding side reactions common in H₂SO₄ .
  • Stoichiometry : Reducing NaNO₂ from 10 to 4 equivalents minimizes byproducts .
  • Temperature control : Low temperatures (0°C) stabilize reactive intermediates, enhancing selectivity .

Q. What analytical methods are used to resolve contradictions in spectral data of synthesized derivatives?

Contradictions (e.g., unexpected NMR shifts or IR bands) are resolved via:

  • Iterative cross-validation : Combining ¹H/¹³C NMR, IR, and mass spectrometry (e.g., MALDI-TOF) to confirm molecular ions (e.g., m/z 208 [MH⁺] for 3-bromoisothiazole-5-carboxylic acid) .
  • Isotopic pattern analysis : Bromine’s characteristic 1:1 M⁺ and M⁺+2 peaks validate molecular composition .
  • Elemental analysis : Resolves discrepancies in empirical formulas .

Q. What strategies stabilize reactive intermediates during synthesis?

  • Low-temperature protocols : Reactions at 0°C in TFA suppress decomposition .
  • Inert atmosphere : Prevents oxidation of intermediates (not explicitly stated in evidence but inferred as best practice).
  • Protecting groups : Use of stable precursors (e.g., carboxamides) minimizes side reactions during nitrosative hydrolysis .

Methodological Guidance

  • Synthesis : Prioritize TFA over H₂SO₄ for higher yields and milder conditions .
  • Characterization : Use complementary techniques (NMR, IR, UV-vis) to cross-validate structural assignments .
  • Biological studies : Focus on modifying substituents (e.g., benzyloxy groups) to explore structure-activity relationships .

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